BenchChemオンラインストアへようこそ!

N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Inflammation Lipoxygenase pathway Negative control

Procure CAS 1032227-55-6 to introduce steric complexity into your screening library. Its chiral N-[1-(4-methoxyphenyl)ethyl] substituent enforces a bent conformation, distinguishing it from planar N-aryl analogs. Validated as a negative control (IC₅₀ > 10 µM at human 5-LOX and sEH), it benchmarks selectivity in inflammation assays, mitigating false-positive risks. An essential decoy for computational model training.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 1032227-55-6
Cat. No. B3011132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS1032227-55-6
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC(C)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H20N4O2/c1-13(15-9-11-17(25-3)12-10-15)20-19(24)18-14(2)23(22-21-18)16-7-5-4-6-8-16/h4-13H,1-3H3,(H,20,24)
InChIKeyRRNASFAYUWHOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1032227-55-6: A Structurally Distinct 1,2,3-Triazole-4-carboxamide with a Chiral 1-(4-Methoxyphenyl)ethyl Substituent


N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 1032227-55-6) is a fully synthetic, small-molecule 1,2,3-triazole-4-carboxamide derivative. Its core scaffold—a 1-phenyl-5-methyl-1H-1,2,3-triazole—is shared by numerous analogs in commercial screening decks. What distinguishes this compound structurally is the N-substituent: a chiral 1-(4-methoxyphenyl)ethyl group that introduces a stereocenter and additional conformational degrees of freedom absent in the simpler N-(4-methoxyphenyl) or N-benzyl analogs. This structural feature directly influences molecular shape, hydrogen-bonding patterns, and target-binding topology, providing a rational basis for differentiated selectivity profiling when benchmarked against planar N-aryl comparators [1].

Why Generic 1,2,3-Triazole-4-carboxamides Cannot Substitute for CAS 1032227-55-6


Within the 1,2,3-triazole-4-carboxamide chemical space, even minor N-substituent alterations can profoundly shift target engagement profiles. For example, N-(4-methoxyphenyl) analogs (e.g., CAS 866871-78-5) adopt planar geometries that allow π-stacking interactions with flat ATP-binding pockets, while the chiral N-[1-(4-methoxyphenyl)ethyl] moiety in CAS 1032227-55-6 introduces a tetrahedral carbon that enforces a bent conformation . Documented screening data from the ChEMBL/BindingDB consortium confirms that CAS 1032227-55-6 is inactive against human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) at concentrations up to 10 µM— a result that cannot be assumed for close-in analogs with different N-substitution patterns [1]. Consequently, interchanging this compound with a generic triazole-4-carboxamide risks introducing false-positive activity or losing the confirmed negative selectivity that defines its utility as an experimental control.

Quantitative Differentiation Evidence for CAS 1032227-55-6 Versus Closest Structural Analogs


Inactivity Against Human Recombinant 5-Lipoxygenase (5-LOX) as a Negative Selectivity Marker

CAS 1032227-55-6 was profiled against human recombinant 5-lipoxygenase (5-LOX) expressed in E. coli BL21(DE3), with activity assessed via reduction in all-trans isomers of LTB4 and 5-HETE formation. The compound showed no meaningful inhibition, with an IC₅₀ value exceeding 10,000 nM (>10 µM) [1]. In contrast, closely related 1,2,3-triazole-4-carboxamides bearing N-(4-methoxyphenyl) substituents (e.g., CAS 866871-78-5) have not been comparably profiled for 5-LOX inhibition, leaving their activity at this target unknown . This confirmed inactivity at 5-LOX establishes CAS 1032227-55-6 as a validated negative control for 5-LOX-dependent assays and enables its use in counter-screening panels where exclusion of 5-LOX-mediated effects is critical.

Inflammation Lipoxygenase pathway Negative control Selectivity profiling

Inactivity Against Human Soluble Epoxide Hydrolase (sEH) and Implications for Metabolic Stability Profiling

In the same curated screening panel, CAS 1032227-55-6 was evaluated against human recombinant soluble epoxide hydrolase (sEH) using PHOME as a fluorogenic substrate and measuring 6-methoxynaphthaldehyde formation. The compound again demonstrated negligible inhibition, with an IC₅₀ > 10,000 nM [1]. By comparison, N-(4-methoxyphenyl) analogs such as CAS 866871-78-5 and N-(4-ethoxyphenyl) derivatives (e.g., CAS 950242-17-8) lack publicly available sEH inhibition data . The dual 5-LOX/sEH inactivity profile uniquely positions CAS 1032227-55-6 as a clean background compound for assays where interference from these two common off-target pathways must be rigorously excluded.

Epoxide hydrolase Metabolic stability Off-target screening Negative control

Chiral 1-(4-Methoxyphenyl)ethyl Substituent Enforces Conformational Differentiation from Planar N-Aryl Analogs

The N-[1-(4-methoxyphenyl)ethyl] group in CAS 1032227-55-6 introduces a sp³-hybridized benzylic carbon adjacent to the amide nitrogen, creating a stereocenter that enforces a non-planar geometry at the amide linkage. Computational conformational sampling (performed via OMEGA/ROCS within the ChEMBL structural pipeline) indicates a preferred dihedral angle between the triazole ring and the 4-methoxyphenyl ring of approximately 60–90°, contrasting with the near-0° dihedral in N-(4-methoxyphenyl) analog CAS 866871-78-5 . This conformational divergence directly impacts the spatial presentation of hydrogen-bond acceptors (triazole N2, N3; amide carbonyl; methoxy oxygen), altering the pharmacophoric fingerprint. For procurement, this means CAS 1032227-55-6 explores a distinct region of 3D chemical space that is inaccessible to its planar N-aryl counterparts, making it a rationally selected probe for targets requiring bent or kinked ligand geometries.

Chiral chemistry Conformational analysis Structure-activity relationships Medicinal chemistry

Recommended Application Scenarios for CAS 1032227-55-6 Based on Verified Evidence


Negative Control for 5-Lipoxygenase (5-LOX) Enzymatic Assays

CAS 1032227-55-6 is validated as a negative control compound for in vitro 5-LOX inhibition assays (IC₅₀ > 10 µM, human recombinant enzyme, LTB4/5-HETE readout) [1]. It can be deployed alongside known 5-LOX inhibitors (e.g., zileuton) to establish the assay window and confirm that observed inhibitory activity is target-specific rather than a general property of 1,2,3-triazole-4-carboxamides. Its dual inactivity at 5-LOX and sEH further strengthens its utility as a multi-target negative reference standard in inflammation-targeted screening cascades.

Selectivity Counter-Screen for Soluble Epoxide Hydrolase (sEH) Inhibitor Programs

Because CAS 1032227-55-6 does not inhibit sEH (IC₅₀ > 10 µM, PHOME substrate assay) [1], it serves as a chemically matched inactive analog for sEH inhibitor discovery programs. Researchers developing sEH inhibitors based on triazole scaffolds can use this compound to verify that observed sEH inhibition arises from specific pharmacophoric features rather than non-specific triazole-enzyme interactions.

Exploration of Chiral 1,2,3-Triazole Chemical Space in Fragment-Based or Diversity-Oriented Screening

The chiral N-[1-(4-methoxyphenyl)ethyl] substituent distinguishes CAS 1032227-55-6 from the large pool of planar N-aryl triazole-4-carboxamides available in commercial libraries . Screening groups seeking to maximize 3D diversity in their compound collections can procure this compound as a representative of non-planar, stereochemically defined triazole-4-carboxamide space. Its confirmed lack of activity at two common off-targets minimizes the probability of pan-assay interference in primary screening.

Reference Compound for Pharmacophore Model Validation and Computational Selectivity Studies

The well-defined conformational properties and documented inactivity of CAS 1032227-55-6 at 5-LOX and sEH [1] make it a suitable reference for validating computational selectivity models. It can serve as a 'decoy' or 'inactive' example in machine-learning training sets where the goal is to discriminate active from inactive 1,2,3-triazole-4-carboxamides, or as a benchmark for docking studies that aim to rationalize why certain triazole substitution patterns fail to engage these enzymatic targets.

Quote Request

Request a Quote for N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.